3H-1,2,3-Dioxazole
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Overview
Description
3H-1,2,3-Dioxazole is a heterocyclic organic compound characterized by a five-membered ring containing two oxygen atoms and one nitrogen atom. This compound is part of the oxazole family and exhibits unique chemical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3H-1,2,3-Dioxazole can be synthesized through several methods, including the cyclization of hydroxylamine derivatives with diketones or β-keto esters. The reaction typically involves heating the reactants in the presence of a dehydrating agent to facilitate ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3H-1,2,3-Dioxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and introducing functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The reactions of this compound can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
3H-1,2,3-Dioxazole has found applications in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are being explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which 3H-1,2,3-Dioxazole exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely, but often include interactions with cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
1,3-Oxazole
1,2,4-Oxadiazole
1,2,3-Triazole
1,2,4-Triazole
Properties
CAS No. |
474353-08-7 |
---|---|
Molecular Formula |
C2H3NO2 |
Molecular Weight |
73.05 g/mol |
IUPAC Name |
3H-dioxazole |
InChI |
InChI=1S/C2H3NO2/c1-2-4-5-3-1/h1-3H |
InChI Key |
BWCDLEQTELFBAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COON1 |
Origin of Product |
United States |
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